tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate
Description
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate (CAS: 330795-57-8) is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected lysine derivative with a tert-butyl ester group. Its molecular formula is C₂₅H₃₂N₂O₄, and molecular weight is 424.53 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) due to the orthogonal protection strategy: the Fmoc group is base-labile, while the tert-butyl (OtBu) ester is acid-labile, enabling selective deprotection during sequential peptide assembly . Its D-lysine backbone distinguishes it from the more common L-isoforms, making it valuable for studying stereospecific biological interactions or designing enzyme-resistant peptides .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXIRBCQJWVSF-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate typically involves the following steps:
Protection of the amino group: : The amino group of D-lysine is protected using a tert-butoxycarbonyl (Boc) group to form Boc-D-lysine.
Activation of the carboxyl group: : The carboxyl group of Boc-D-lysine is activated using reagents such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with fluoren-9-ylmethanol: : The activated ester is then coupled with fluoren-9-ylmethanol in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.
Reduction: : The carbonyl group can be reduced to form an alcohol.
Substitution: : The fluoren-9-ylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Amine oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted fluoren-9-ylmethoxy carbonyl derivatives.
Scientific Research Applications
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Peptide Synthesis: : It serves as a protecting group for amino acids in peptide synthesis, ensuring that the amino group remains unreactive during coupling reactions.
Molecular Biology: : It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Industry: : It is used in the production of various chemical compounds and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate exerts its effects involves its role as a protecting group in peptide synthesis. The tert-butyl group prevents the amino group from reacting with other reagents, allowing for selective reactions to occur at other sites on the molecule. The fluoren-9-ylmethoxy carbonyl group provides a handle for further chemical modifications.
Molecular Targets and Pathways
The compound does not have specific molecular targets or pathways as it is primarily used as a chemical reagent. Its role is to protect the amino group during peptide synthesis, ensuring that the desired sequence of amino acids is achieved.
Comparison with Similar Compounds
Protection Strategy
- The target compound uses Fmoc-OtBu protection, enabling compatibility with standard SPPS protocols. In contrast, Nε-Boc-Nα-Fmoc-L-lysine employs Boc for ε-amino protection, requiring trifluoroacetic acid (TFA) for deprotection, which may limit compatibility with acid-sensitive residues .
- tert-Butyl (4S)-4-(Fmoc-amino)-5-oxopentanoate incorporates a ketone group, enabling site-specific bioconjugation—a feature absent in the lysinate derivative .
Solubility and Reactivity
- The D-lysine derivative exhibits moderate solubility in dichloromethane (DCM) and dimethylformamide (DMF), typical for Fmoc-protected amino acids. However, the serine derivative (C₂₂H₂₅NO₅) shows higher polarity due to its hydroxyl group, enhancing solubility in aqueous-organic mixtures .
- The glutamic acid derivative (C₂₄H₂₇NO₆) has a carboxylic acid side chain, necessitating tert-butyl ester protection to prevent unwanted side reactions during synthesis .
Stereochemical Considerations
- The D-configuration of the lysine backbone in the target compound contrasts with the L-isoforms (e.g., Nα-Fmoc-L-lysine-OtBu), which are more common but less suitable for studying D-amino acid protease resistance or mirror-image peptide design .
Research Findings and Industrial Relevance
- Peptide Synthesis Efficiency : The tert-butyl ester group in the target compound provides superior stability under basic conditions (e.g., piperidine deprotection) compared to methyl or benzyl esters, minimizing side reactions .
- Chiral Purity : The D-lysine derivative achieves >95% enantiomeric excess (ee) in commercial preparations, ensuring high fidelity in chiral peptide synthesis .
- Cost and Availability: At $144.90/g (Iris Biotech GmbH), the compound is priced comparably to other Fmoc-OtBu amino acids (e.g., $57–1469/g for similar derivatives in ), reflecting its niche application in D-amino acid research .
Biological Activity
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate, commonly referred to as Fmoc-D-Lys(OtBu), is a synthetic amino acid derivative extensively utilized in peptide synthesis. This compound possesses unique structural features that facilitate its role in solid-phase peptide synthesis (SPPS), making it a valuable building block in the development of peptides for various biological applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N2O4, and it includes a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) moiety, and a D-lysine residue. The presence of these functional groups allows for selective reactivity and stability during peptide synthesis processes.
The biological activity of Fmoc-D-Lys(OtBu) primarily revolves around its application in peptide synthesis. The protective groups (Fmoc and OtBu) allow for the introduction of D-lysine residues into peptide sequences while preventing premature reactions. Once incorporated, these groups can be selectively removed under specific conditions to facilitate further modifications or conjugation with other molecules .
Applications in Peptide Research
Fmoc-D-Lys(OtBu) is employed in various areas of peptide research, including:
- Therapeutic Peptides : Used to synthesize peptides that can act as drugs or therapeutic agents.
- Vaccine Development : Involved in the creation of peptide-based vaccines by allowing the incorporation of specific epitopes.
- Bioconjugation : Facilitates the attachment of peptides to other biomolecules for targeted delivery systems.
Comparative Analysis with Similar Compounds
A comparison with related compounds highlights the unique attributes of Fmoc-D-Lys(OtBu):
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| tert-butyl N6-(9H-fluoren-9-ylmethoxycarbonyl)-L-lysinate | Similar fluorenylmethoxycarbonyl group | L-isomer instead of D-isomer; different biological activity profiles |
| tert-butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-glutamate | Contains glutamate instead of lysine | Different amino acid properties; potential for different interactions |
| tert-butyl N-(Fmoc)-L-serine | Contains serine instead of lysine | Different side chain properties affecting solubility and reactivity |
Case Studies and Research Findings
Recent studies have focused on the interaction profiles and stability of peptides synthesized using Fmoc-D-Lys(OtBu). For instance, research indicates that modifications to the lysine residue can significantly influence enzyme interactions and binding affinities, which are critical for optimizing drug design.
One notable case study involved the synthesis of antimicrobial peptides using Fmoc-D-Lys(OtBu), where the incorporation of D-lysine was shown to enhance antimicrobial activity against specific bacterial strains. The study demonstrated that peptides containing D-lysine residues exhibited improved stability and potency compared to their L-isomer counterparts .
Q & A
Q. What are the standard synthetic protocols for introducing the Fmoc-protected D-lysine moiety into peptides?
The synthesis typically involves coupling tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate to peptide chains using solid-phase peptide synthesis (SPPS). The Fmoc group is deprotected with 20% piperidine in DMF, while the tert-butyl ester remains stable under basic conditions. Critical steps include optimizing reaction times to minimize racemization, as D-lysine’s stereochemical integrity is essential for biological activity .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 265 nm (λmax for Fmoc).
- LC-MS : Confirmation of molecular weight (e.g., expected [M+H]<sup>+</sup> for C30H40N2O6 is 524.65 g/mol) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Verification of tert-butyl (δ ~1.4 ppm) and Fmoc aromatic protons (δ ~7.2–7.8 ppm) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at room temperature in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester. Long-term storage (>6 months) at –20°C is advised for batches with >97% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling efficiency when using this compound in SPPS?
Low coupling efficiency may arise from steric hindrance due to the bulky Fmoc group. Mitigation strategies include:
Q. What advanced analytical techniques address racemization during D-lysine incorporation?
Q. How do solvent systems influence crystallization efficiency during purification?
Crystallization from EtOAc/heptane (1:3 v/v) yields high-purity (>95%) product by removing polar impurities. For scaled-up synthesis (>10 g), gradient recrystallization with THF/water (80:20) improves recovery rates .
Q. What hazards are associated with large-scale handling, and how are they managed?
The compound is classified under acute toxicity (Category 4) for oral/dermal/inhalation exposure. Safety protocols include:
- Engineering controls : Use fume hoods for weighing and synthesis.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Methodological Challenges in Data Interpretation
Q. How to reconcile discrepancies in reported LC-MS spectra for Fmoc-protected intermediates?
Contradictions often arise from:
- Adduct formation : Sodium or potassium adducts ([M+Na]<sup>+</sup>, [M+K]<sup>+</sup>) may shift m/z values. Use ammonium acetate buffers to suppress adducts .
- Degradation products : Hydrolysis of the tert-butyl ester under acidic conditions generates free carboxylic acid (m/z 468.58). Confirm pH stability during analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
